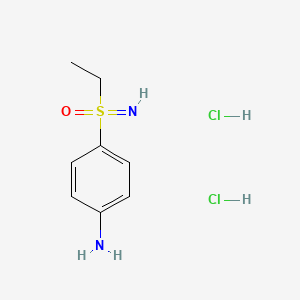
(4-Aminophenyl)(ethyl)imino-lambda6-sulfanone dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Aminophenyl)(ethyl)imino-lambda6-sulfanone dihydrochloride is a chemical compound with a complex structure that includes an aminophenyl group, an ethyl group, and a lambda6-sulfanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminophenyl)(ethyl)imino-lambda6-sulfanone dihydrochloride typically involves multiple steps, starting with the preparation of the aminophenyl and ethyl groups, followed by their combination with the lambda6-sulfanone moiety. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This ensures consistent quality and efficiency in production. The use of automated systems and advanced monitoring techniques helps in maintaining the optimal reaction conditions throughout the process .
化学反応の分析
Types of Reactions
(4-Aminophenyl)(ethyl)imino-lambda6-sulfanone dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels to ensure the reactions proceed efficiently and selectively .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
科学的研究の応用
(4-Aminophenyl)(ethyl)imino-lambda6-sulfanone dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of (4-Aminophenyl)(ethyl)imino-lambda6-sulfanone dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
- (4-Aminophenyl)(imino)methyl-lambda6-sulfanone
- (4-Aminophenyl)(methyl)imino-lambda6-sulfanone
- (4-Aminophenyl)(propyl)imino-lambda6-sulfanone
Uniqueness
(4-Aminophenyl)(ethyl)imino-lambda6-sulfanone dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C8H14Cl2N2OS |
|---|---|
分子量 |
257.18 g/mol |
IUPAC名 |
4-(ethylsulfonimidoyl)aniline;dihydrochloride |
InChI |
InChI=1S/C8H12N2OS.2ClH/c1-2-12(10,11)8-5-3-7(9)4-6-8;;/h3-6,10H,2,9H2,1H3;2*1H |
InChIキー |
ICBCVSIYUZDAIW-UHFFFAOYSA-N |
正規SMILES |
CCS(=N)(=O)C1=CC=C(C=C1)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


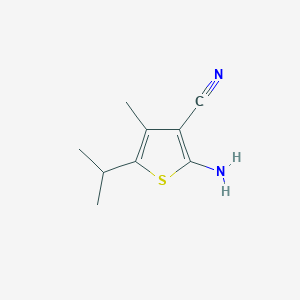


![methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B15305694.png)

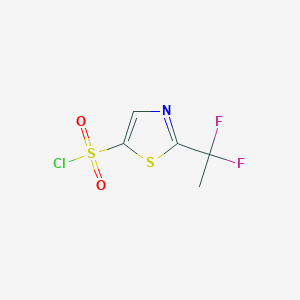
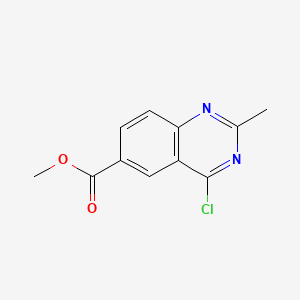
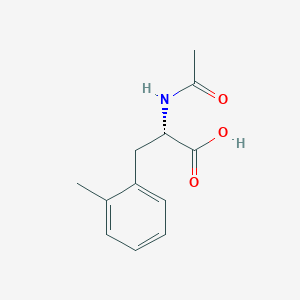


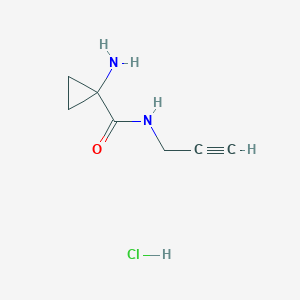
![tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate](/img/structure/B15305745.png)


